molecular formula C20H16FN3O2S B2873267 N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide CAS No. 1171190-16-1

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2873267
CAS No.: 1171190-16-1
M. Wt: 381.43
InChI Key: UAJJNLXBDWFJFQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which imparts unique chemical properties. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 6-fluorobenzothiazole with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with pyridin-2-ylmethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of the benzothiazole and furan moieties also contributes to its distinct properties .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-9-16(13(2)26-12)19(25)24(11-15-5-3-4-8-22-15)20-23-17-7-6-14(21)10-18(17)27-20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJJNLXBDWFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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